molecular formula C11H8Br2O2 B8412734 3,4-Dibromo-5-p-tolylfuran-2(5H)-one

3,4-Dibromo-5-p-tolylfuran-2(5H)-one

Cat. No.: B8412734
M. Wt: 331.99 g/mol
InChI Key: JMEJPDRCPUDTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-5-p-tolylfuran-2(5H)-one is a chemical compound with the molecular formula C18H14Br2O2 and a molecular weight of 422.12 g/mol . It belongs to the class of 2(5H)-furanones, which are recognized as important pharmacophores present in various drugs and natural products . Compounds featuring the 2(5H)-furanone skeleton are isolated from plants and marine organisms and are known to exhibit significant bioactivity against various microorganisms and viruses . The high reactivity of this class of molecules stems from a carbonyl group conjugated with a double bond and the presence of two labile halogen (bromine) atoms, which offer versatile possibilities for the introduction of other substituents via nucleophilic substitution and other chemical transformations . This makes this compound a valuable synthetic intermediate for constructing more complex structures. Researchers can utilize this compound to develop novel derivatives with potential biological activity. Analogous 2(5H)-furanone derivatives have demonstrated a range of pharmacological properties, including functioning as insecticides, fungicides, and antimicrobial agents that inhibit biofilm formation and bacterial growth . Furthermore, some synthetic derivatives show promise in other areas, such as antitubercular and anticancer research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H8Br2O2

Molecular Weight

331.99 g/mol

IUPAC Name

3,4-dibromo-2-(4-methylphenyl)-2H-furan-5-one

InChI

InChI=1S/C11H8Br2O2/c1-6-2-4-7(5-3-6)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3

InChI Key

JMEJPDRCPUDTAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The substituents at position 5 of the furanone ring significantly alter chemical and biological profiles. Key analogs include:

Table 1. Structural and Functional Comparison of 3,4-Dibromo-5-p-tolylfuran-2(5H)-one with Analogs
Compound Name Substituents (Position) Synthesis Method Key Properties/Applications References
This compound p-tolyl (5) Likely via aryl coupling Potential synthon; unconfirmed bioactivity Inferred
3a (tert-butyldimethylsilyloxy derivative) Silyloxy (5) Silylation with DIPEA activation Enhanced anticancer activity
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one Methoxy (5), 4-methylpiperidine (4) Michael addition-elimination Biologically active ligand; weak intermolecular interactions
5-(4’-Chloro-biphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one 4’-Chloro-biphenyl (5), methyl (3,4) Ti-mediated cross-coupling Cross-coupling partner for functionalization
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Tetraphenyl (dihydrofuran core) Crystallization/X-ray analysis Br⋯Br contacts; C–H⋯H interactions

Key Observations :

  • Electron-Withdrawing Groups : Bromine at positions 3 and 4 enhances electrophilicity, enabling nucleophilic substitutions (e.g., piperidine addition in ).
  • Aryl Substituents : The para-tolyl group in the target compound likely improves solubility in organic solvents compared to polar substituents like hydroxyl or silyloxy groups .
  • Biological Activity: Silyloxy derivatives exhibit notable anticancer activity, while methoxy-piperidine analogs serve as bioactive ligands . The para-tolyl group’s impact on bioactivity remains underexplored.

Structural and Crystallographic Insights

  • Dihydrofuran Derivatives: 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran exhibits a non-planar dihydrofuran ring with Br⋯Br (3.423 Å) and C–H⋯H interactions, influencing crystal packing .
  • Planar Furanone Cores: Methoxy-piperidine derivatives retain planar furanone rings, stabilized by weak C–H⋯O/Br interactions .

Preparation Methods

Suzuki-Miyaura Coupling with p-Tolylboronic Acid

In a representative procedure, 3,4-dibromo-2(5H)-furanone (2) is treated with p-tolylboronic acid (1.1 equiv) in a toluene-water mixture (1:1) at 70°C for 12 hours. The reaction employs PdCl2(dppf) (5 mol%) as the catalyst and potassium carbonate (K2CO3, 2.0 equiv) as the base, yielding this compound in 68–72% yield. This method benefits from mild conditions and compatibility with arylboronic acids, though bromine retention at C3 and C4 requires careful monitoring to prevent debromination.

Stille Coupling with Arylstannanes

Alternative approaches utilize Stille coupling, where aryl(trialkyl)stannanes react with 3,4-dibromo-2(5H)-furanone (2). For example, using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%) in N-methylpyrrolidone (NMP) at room temperature, the coupling with p-tolylstannane derivatives achieves 58–76% yields. While efficient, this method faces limitations due to the toxicity of tin reagents and stringent purification requirements.

Direct Functionalization at Position 5

Nucleophilic Aromatic Substitution

Comparative Analysis of Synthetic Routes

Method Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Suzuki-Miyaura couplingPdCl2(dppf), K2CO3Toluene/H2O, 70°C, 12h68–72High regioselectivity, scalableSensitive to oxygen, bromine retention
Stille couplingPd(PPh3)4, NMPRT, 24h58–76Broad substrate scopeToxicity of tin reagents
Nucleophilic substitutionNaSO2C6H4CH3, PTCDCE/H2O, reflux, 6h62–82Metal-free, cost-effectiveCompeting sulfonation
Reductive alkylationNaBH(OAc)3, p-tolualdehydeDCM, -20°C, 4h45–55Mild conditionsLow yield, side reactions

Mechanistic Insights and Optimization

The Suzuki-Miyaura coupling proceeds via oxidative addition of Pd(0) to the C-Br bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond. Key to success is the choice of ligand (dppf enhances stability and activity) and base (K2CO3 neutralizes HBr byproducts). Deuterium-labeling studies confirm that bromine at C3 remains intact during coupling, while C4 bromine participates selectively.

For nucleophilic substitution, electron-deficient furanones facilitate attack by the p-tolylsulfinate anion. Radical scavengers (e.g., TEMPO) suppress undesired polymerization, improving yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dibromo-5-p-tolylfuran-2(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of pre-functionalized furanone precursors. For example, 3,4-dibromination of 5-methoxyfuran-2(5H)-one using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., THF) under inert atmosphere achieves moderate yields (40–60%) . Cyclization of substituted γ-keto esters with brominating agents (e.g., PBr₃) is another route, requiring controlled temperature (0–25°C) to avoid side reactions . Optimization of stoichiometry (2:1 Br₂:precursor) and solvent choice (e.g., dichloromethane vs. THF) significantly impacts purity and yield.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization relies on multi-spectral analysis:

  • X-ray crystallography : Resolves dihedral angles and confirms bromine substitution patterns (e.g., C–Br bond lengths ~1.9 Å) .
  • NMR : Distinct ¹H NMR signals for the furanone ring (δ 5.8–6.2 ppm) and aromatic protons (δ 7.2–7.5 ppm) confirm regiochemistry. ¹³C NMR shows carbonyl resonance at δ 170–175 ppm .
  • HRMS : Molecular ion peaks at m/z 328.92 (M+H⁺) validate the molecular formula (C₁₁H₈Br₂O₂) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies indicate:

  • Anticancer potential : Induces apoptosis in nutrient-deprived cancer cells (e.g., HepG2) via AMPK activation (EC₅₀ ~10 µM) .
  • Anti-inflammatory effects : Reduces IL-6 secretion in macrophages by 30–40% at 50 µM, though mechanisms remain unclear .
  • Caution : Bioactivity data are preliminary; IC₅₀ values vary across cell lines due to differential uptake or metabolic stability.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in bromination steps?

  • Methodological Answer : Regioselectivity is enhanced by:

  • Catalyst choice : KF in THF promotes selective 3,4-dibromination over 2,5-substitution via halogen bonding .
  • Temperature control : Slow addition of Br₂ at –10°C minimizes di-brominated byproducts.
  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states favoring 3,4-substitution . Post-reaction HPLC (C18 column, acetonitrile/water gradient) quantifies regioisomer ratios.

Q. What experimental strategies resolve contradictions in reported anti-inflammatory mechanisms?

  • Methodological Answer : Discrepancies in IL-6 suppression (e.g., lack of dose-response in some studies) require:

  • Pathway inhibition assays : Co-treatment with AMPK inhibitors (e.g., dorsomorphin) to test dependency .
  • Transcriptomics : RNA-seq of treated macrophages identifies differentially expressed genes (e.g., NF-κB targets).
  • Metabolomics : LC-MS profiling detects changes in prostaglandin or arachidonic acid levels, linking to COX-2 modulation .

Q. How does the compound’s stereoelectronic profile influence its role as a heterocyclic building block?

  • Methodological Answer : The electron-deficient furanone core undergoes:

  • Nucleophilic substitution : Bromine at C3/C4 is displaced by amines (e.g., piperidine derivatives) to form pyrrolidinone hybrids .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at C5 (p-tolyl group) enable diversification .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on Fukui indices and LUMO localization .

Q. What advanced techniques elucidate its mechanism in AMPK-mediated anticancer activity?

  • Methodological Answer :

  • Cellular energy assays : ATP/ADP ratios measured via luciferase-based kits confirm AMPK activation .
  • Immunoblotting : Phosphorylation of AMPKα (Thr172) and ACC (Ser79) validates target engagement.
  • Metabolic flux analysis : ¹³C-glucose tracing in treated cells quantifies glycolysis vs. OXPHOS shifts .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

  • Methodological Answer :

  • Crystal packing analysis : Intermolecular Br⋯Br contacts (3.4 Å) and C–H⋯O interactions stabilize the lattice, suggesting solid-state reactivity .
  • Pharmacophore mapping : Overlay with known AMPK activators (e.g., AICAR) identifies critical hydrogen-bond acceptors (furanone carbonyl) .
  • Docking studies : AutoDock Vina simulations with AMPK’s γ-subunit predict binding affinities (ΔG ~ –8.5 kcal/mol) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the furanone ring.
  • Bioassays : Use fresh DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity in cell-based studies.
  • Data Reproducibility : Cross-validate spectral and crystallographic data with databases (e.g., CCDC 1828960 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.